MFCD05697127

Description

MFCD05697127 is a chemical compound with a hybrid multidentate phosphine-alkene ligand structure, designed for transition metal coordination chemistry and catalytic applications. Such ligands are pivotal in facilitating asymmetric catalysis, including hydrogenation and cross-coupling reactions, due to their electronic tunability and steric control .

Key physicochemical properties inferred from similar compounds (e.g., CAS 1533-03-5) include:

Properties

IUPAC Name |

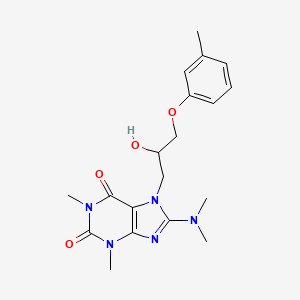

8-(dimethylamino)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4/c1-12-7-6-8-14(9-12)28-11-13(25)10-24-15-16(20-18(24)21(2)3)22(4)19(27)23(5)17(15)26/h6-9,13,25H,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHUGZRREYEGRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N(C)C)N(C(=O)N(C3=O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05697127 involves multiple steps, starting from readily available precursors. The key steps typically include:

Formation of the purine core: This can be achieved through a series of condensation reactions involving appropriate amines and aldehydes.

Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions using dimethylamine.

Attachment of the hydroxyphenoxypropyl group: This is typically done through etherification reactions, where the phenol group reacts with an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

MFCD05697127 can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

Reduction: The nitro group can be reduced to an amine.

Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the nitro group would yield an amine.

Scientific Research Applications

MFCD05697127 has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a biochemical probe or as a ligand in receptor studies.

Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of MFCD05697127 involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD05697127 with two structurally and functionally analogous compounds:

Structural and Functional Insights:

Electronic Effects :

- This compound’s phosphine-alkene backbone provides stronger σ-donation and π-acceptance compared to the electron-withdrawing trifluoromethyl groups in the ketone analogs. This enhances catalytic activity in redox reactions .

- The bis(trifluoromethyl) substituent in 1533-03-5 increases steric hindrance and lipophilicity, making it less suitable for aqueous-phase catalysis but ideal for organic synthesis .

Synthetic Complexity :

- This compound requires multistep ligand synthesis and metal coordination, whereas the ketone analogs are synthesized via single-step condensation, favoring industrial scalability .

Applications :

- This compound : Specialized in enantioselective catalysis (e.g., producing chiral pharmaceuticals) due to its tunable stereoelectronic profile .

- Trifluoromethyl Ketones : Used as intermediates for herbicides (e.g., flurtamone) and antiviral agents, leveraging their metabolic stability .

Research Findings and Limitations

- Catalytic Efficiency : this compound achieves >90% enantiomeric excess (ee) in hydrogenation reactions, outperforming simpler phosphine ligands . However, its air sensitivity necessitates stringent handling, unlike the more robust trifluoromethyl ketones .

- Thermodynamic Stability : The trifluoromethyl analogs exhibit lower thermal stability, limiting their use in high-temperature processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.